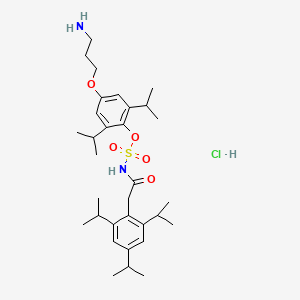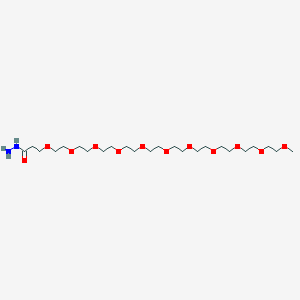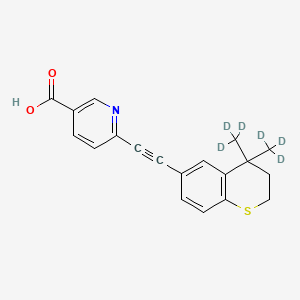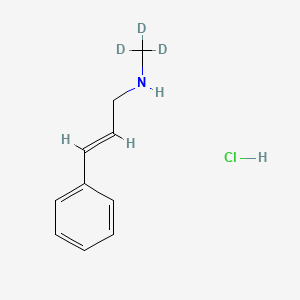![molecular formula C18H12O B12420122 Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
Benz[a]anthracen-3-ol-d11 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracen-3-ol-d11 is a deuterium-labeled derivative of Benz[a]anthracen-3-ol. This compound is primarily used as a stable isotope-labeled analytical standard in various scientific research applications. The molecular formula of Benz[a]anthracen-3-ol-d11 is C18D11HO, and it has a molecular weight of 255.36 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-3-ol-d11 involves the incorporation of deuterium atoms into the Benz[a]anthracen-3-ol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Benz[a]anthracen-3-ol-d11 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracen-3-ol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, and other substituted derivatives
Applications De Recherche Scientifique
Benz[a]anthracen-3-ol-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of Benz[a]anthracen-3-ol-d11 involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The deuterium labeling helps in tracking these metabolic transformations and understanding the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracen-3-ol: The non-deuterated form of Benz[a]anthracen-3-ol-d11.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: A well-known PAH with similar chemical properties
Uniqueness
Benz[a]anthracen-3-ol-d11 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The stable isotope labeling allows for precise quantitation and tracking of the compound in complex matrices, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C18H12O |
|---|---|
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Clé InChI |
MRRWKFVZIOCJBS-LFFOKYCESA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)





![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)





